molecular formula C13H10FNO3 B6167592 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2106816-90-2

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B6167592
CAS No.: 2106816-90-2
M. Wt: 247.2
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Description

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorobenzoyl group attached to a pyrrole ring

Properties

CAS No.

2106816-90-2

Molecular Formula

C13H10FNO3

Molecular Weight

247.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with a pyrrole derivative under controlled conditions. One common method includes dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, and then performing a reduction reaction . The reaction conditions often involve heating and the use of hydrogen gas to facilitate the reduction process.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-pressure autoclaves, precise temperature control, and catalysts such as platinum on carbon and Raney nickel . The reaction mixture is subjected to multiple steps of vacuumizing, hydrogen pressurization, and filtration to achieve the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding alcohols or amines, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct chemical and physical properties

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